molecular formula C6H12Cl2N4O B3807869 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride

Cat. No.: B3807869
M. Wt: 227.09 g/mol
InChI Key: ZVEOEGMRODDMRZ-UHFFFAOYSA-N
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Description

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is a chemical compound with the molecular formula C6H12Cl2N4O and a molecular weight of 227.09 g/mol . This compound is characterized by the presence of an imidazole ring, a propanohydrazide moiety, and two hydrochloride groups. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride typically involves the reaction of 1H-imidazole with propanohydrazide under controlled conditions. The reaction is carried out in the presence of hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often include maintaining a specific temperature and pH to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction is typically monitored using analytical techniques such as high-performance liquid chromatography (HPLC) to ensure the purity and concentration of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole oxides, while substitution reactions can produce various substituted imidazole derivatives .

Scientific Research Applications

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, affecting their activity. The propanohydrazide moiety can form hydrogen bonds with biological molecules, influencing their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-(1H-imidazol-1-yl)propanehydrazide dihydrochloride
  • N-Methyl-3-(1-methyl-1H-imidazol-2-yl)propan-1-amine dihydrochloride
  • 3-Hydroxy-2-(1H-imidazol-1-yl)propanoic acid

Uniqueness

2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride is unique due to its specific combination of an imidazole ring and a propanohydrazide moiety. This combination imparts distinct chemical properties, making it valuable in various research applications. Its ability to undergo multiple types of chemical reactions and its interactions with biological molecules set it apart from similar compounds .

Properties

IUPAC Name

2-imidazol-1-ylpropanehydrazide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4O.2ClH/c1-5(6(11)9-7)10-3-2-8-4-10;;/h2-5H,7H2,1H3,(H,9,11);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVEOEGMRODDMRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NN)N1C=CN=C1.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Reactant of Route 3
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Reactant of Route 5
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride
Reactant of Route 6
2-(1H-imidazol-1-yl)propanohydrazide dihydrochloride

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